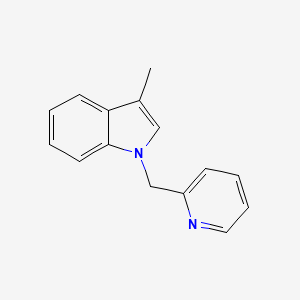

3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14N2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-methyl-1-(pyridin-2-ylmethyl)indole |

InChI |

InChI=1S/C15H14N2/c1-12-10-17(11-13-6-4-5-9-16-13)15-8-3-2-7-14(12)15/h2-10H,11H2,1H3 |

InChI Key |

XDJQVYAUPRYENB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)CC3=CC=CC=N3 |

Origin of Product |

United States |

Contextual Overview of Indole and Pyridine Scaffolds in Medicinal Chemistry

Significance of Indole (B1671886) as a Privileged Molecular Scaffold in Drug Discovery

The indole scaffold, an aromatic heterocyclic structure composed of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. nih.gov It is often referred to as a "privileged structure" due to its ability to bind to a wide variety of biological receptors. eurekaselect.com This versatility has made indole and its derivatives a subject of extensive research, leading to the development of numerous bioactive compounds. nih.govmdpi.com

The significance of the indole nucleus is underscored by its presence in a multitude of natural products, including alkaloids and the essential amino acid tryptophan. eurekaselect.combenthamdirect.com The structural adaptability of the indole ring allows for the introduction of various substituents, which can significantly modify the compound's biological activity. mdpi.com This has led to the discovery of indole-based compounds with a broad spectrum of therapeutic applications, including:

Anti-inflammatory: Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID) built upon an indole framework. mdpi.com

Antihypertensive: The indole alkaloid Reserpine has been used as an antihypertensive agent. mdpi.com

Anticancer and Antimicrobial: Modern research has highlighted the efficacy of indole derivatives in cancer treatment and in managing infectious diseases by targeting diverse biological pathways. nih.govmdpi.comnrfhh.com

Neuroprotective: Indole derivatives are also being investigated for their potential in treating neurodegenerative diseases. nih.govbenthamdirect.com

The broad therapeutic potential of indole-containing molecules continues to make them a focal point for the discovery and development of new drugs. nih.gov

Role of Pyridine (B92270) in Contemporary Pharmaceutical Research

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is another indispensable scaffold in pharmaceutical science. nih.gov Its unique properties make it a valuable component in drug design. nih.gov The nitrogen atom in the pyridine ring possesses a non-bonding pair of electrons, enabling it to act as a hydrogen bond acceptor, which can significantly enhance the pharmacokinetic properties of a drug by facilitating interactions with biological receptors. nih.gov

Examples of Pyridine-Containing Drugs

| Drug Name | Therapeutic Use |

|---|---|

| Isoniazid | Antitubercular nih.govnih.gov |

| Abiraterone | Anticancer nih.govnih.gov |

| Omeprazole | Antiulcer nih.gov |

| Tacrine | Anti-Alzheimer's nih.govnih.gov |

| Piroxicam | Anti-inflammatory (NSAID) nih.gov |

The consistent success of pyridine-containing compounds in clinical applications ensures its continued importance in contemporary pharmaceutical research. rsc.org

Integration of Indole and Pyridine Architectures in Bioactive Compounds

The strategic combination of privileged scaffolds into a single molecular entity, known as molecular hybridization, is a powerful approach in drug discovery. This technique aims to develop new compounds with enhanced affinity, improved efficacy, or a novel mechanism of action by integrating the pharmacophoric features of two or more different structures.

The fusion of indole and pyridine rings creates hybrid compounds that have attracted significant interest from medicinal chemists. nih.govrsc.org These hybrid systems are designed to leverage the distinct properties of each scaffold to interact with biological targets in a unique manner. The synthesis of such molecules can be achieved through various chemical strategies, including efficient one-pot multicomponent reactions. tandfonline.cominformahealthcare.com

Research into indole-pyridine hybrids has yielded compounds with promising biological activities. For instance, a series of indole–pyridine carbonitrile derivatives demonstrated potent inhibitory effects against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes mellitus. tandfonline.cominformahealthcare.com In the field of oncology, novel pyridine-indole hybrids have been synthesized and evaluated as potent inhibitors of the CYP17A1 enzyme, a critical target in the treatment of prostate cancer. nih.gov

Pyridoindoles are a specific class of hybrid compounds where the indole and pyridine ring systems are fused, creating a more rigid tetracyclic structure. These derivatives have a long history in medicinal chemistry and are associated with a wide spectrum of biological activities. nih.gov

Derivatives of the pyrido[4,3-b]indole class, in particular, have been extensively studied for their potential as neuroprotective agents. nih.gov Research has shown that these compounds can modulate the glutamate-dependent uptake of calcium ions, a key process in the central nervous system. nih.gov The structural analogue Dimebon, an antihistamine with a pyrido[4,3-b]indole core, was investigated for its potential to slow neurodegenerative processes, stimulating further research into this class of compounds. nih.gov

More recently, new pyridoindole derivatives have been synthesized and explored as potential antidepressants. nih.gov Some of these compounds are designed to act as triple reuptake inhibitors, simultaneously increasing the synaptic availability of serotonin (B10506), noradrenaline, and dopamine (B1211576), which may offer a more potent therapeutic effect. nih.gov The diverse therapeutic potential of pyridoindoles, ranging from neuroprotection to anti-inflammatory and neuroleptic effects, highlights their continued relevance in drug discovery. nih.gov

Pharmacological Exploration and Biological Targets of 3 Methyl 1 Pyridin 2 Ylmethyl 1h Indole Derivatives

Antimicrobial Efficacy

Antibacterial Activities

Derivatives of the indole (B1671886) and pyridine (B92270) framework have demonstrated notable antibacterial properties. Research has focused on modifying these core structures to enhance potency against various bacterial strains, including those resistant to existing drugs.

One area of investigation involves indole derivatives that incorporate pyridinium (B92312) moieties. A series of such novel compounds were evaluated for their activity against two significant phytopathogenic bacteria, Xanthomonas oryzae pv. oryzicola (Xoc) and X. oryzae pv. oryzae (Xoo). nih.gov One particular compound, designated as compound 43, showed exceptional potency with EC50 values of 1.9 µg/mL for Xoc and 1.0 µg/mL for Xoo. nih.gov These values were significantly better than the commercial agent thiodiazole copper, which recorded EC50 values of 87.5 µg/mL and 72.9 µg/mL, respectively. nih.gov In greenhouse experiments, compound 43 also exhibited superior protective and curative effects against rice bacterial leaf streak and bacterial blight compared to thiodiazole copper. nih.gov Preliminary mechanism studies suggest that this class of compounds may interfere with the physiological processes of the pathogenic bacteria. nih.gov

Another study focused on a series of 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives. These compounds were screened for activity against several Gram-positive bacteria. mdpi.com The results indicated that methyl sulfonic acid esters, in particular, possess a broad spectrum of activity against Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus epidermidis. mdpi.com Compound 12e from this series was identified as the most potent, with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against B. subtilis. mdpi.com

Antifungal Activities

The structural framework of indole derivatives has also been exploited for the development of potent antifungal agents, particularly for agricultural applications. By incorporating other heterocyclic systems like 1,3,4-thiadiazole (B1197879), researchers have synthesized compounds with significant efficacy against plant pathogenic fungi.

In one study, a series of 24 indole derivatives containing a 1,3,4-thiadiazole moiety were synthesized and tested against 14 different plant pathogenic fungi. nih.gov Among these, compound Z2 displayed the highest bioactivity against Botrytis cinerea, with an impressive EC50 value of 2.7 μg/mL. nih.gov This potency surpassed that of commercial fungicides azoxystrobin (B1666510) (EC50 = 14.5 μg/mL) and fluopyram (B1672901) (EC50 = 10.1 μg/mL). nih.gov Further in vivo tests on blueberry leaves showed that Z2 had a protective efficacy of 93.0% and a curative efficacy of 84.0% at a concentration of 200 μg/mL, again outperforming the control drugs. nih.gov Mechanistic studies, including scanning electron microscopy, suggested that Z2 disrupts the cell wall and membrane integrity of the fungus. nih.gov

Other research has explored a broad range of indole derivatives against various phytopathogenic fungi. researchgate.net In a screen against seven such fungi, several indole derivatives showed potent, broad-spectrum antifungal activities that were more effective than the commercial fungicide hymexazole. researchgate.net Similarly, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides have been synthesized and tested, with some compounds showing moderate to good inhibition against fungi like Gibberella zeae. mdpi.com

Antiviral Activities

The indole nucleus is a "privileged scaffold" that appears in numerous compounds with antiviral properties. semanticscholar.org Isatin (B1672199), an indole analog, has been a particularly fruitful starting point for the development of broad-spectrum antiviral agents. mdpi.com

Research into isatin derivatives has yielded compounds with potent activity against various viruses. For instance, certain isatin–pyrimidinone hybrids and naphthyl-2-methyl isatin derivatives have shown high potency against HIV and SARS-CoV-2. mdpi.com Specifically, a series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were synthesized and tested against the H1N1 influenza virus. Compound 9 from this series exhibited the highest antiviral activity with an IC50 value of 0.0027 µM. mdpi.com Another compound, compound 8, was noted for its exceptionally high selectivity index. mdpi.com

Other related heterocyclic systems have also shown promise. A study on 3-aralkylthiomethylimidazo[1,2-b]pyridazines found that while they were inactive against HIV, certain derivatives were potent inhibitors of human cytomegalovirus and varicella-zoster virus replication in vitro. nih.gov The development of indole-based compounds as small molecule fusion inhibitors targeting the HIV-1 glycoprotein-41 represents another key research direction. semanticscholar.org

Antitubercular Activities

Tuberculosis remains a major global health threat, necessitating the discovery of novel therapeutic agents. nih.gov The indole framework is a well-explored scaffold in the search for new antitubercular drugs. nih.gov A wide variety of functionalized indoles, including simple indoles, fused indoles, and isatin derivatives, have been reported to possess activity against Mycobacterium tuberculosis (MTB). nih.gov

One study synthesized a series of pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids and evaluated their activity against M. tuberculosis H37Rv. nih.gov The most active compound, 9o, demonstrated an MIC of 12.5 μg/mL with 99% inhibition. nih.gov This compound was compared to a previously synthesized reference compound, 1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(2-nitrophenyl)-prop-2-en-1-one, and showed superior docking scores and glide energy when modeled in the active site of the mycobacterial enoyl reductase (InhA), a key enzyme in MTB's fatty acid synthesis pathway. nih.gov

Antiparasitic Activities (e.g., Anti-Trypanosoma cruzi, Antimalarial)

Indole-based compounds have emerged as a promising chemotype for developing new drugs against parasitic diseases like malaria, trypanosomiasis, and leishmaniasis. nih.gov The indole scaffold's versatility allows for structural modifications that can lead to potent and selective antiparasitic agents.

In the search for antitrypanosomal agents, a library of diamidine indole derivatives was synthesized and evaluated against Trypanosoma brucei. nih.gov These compounds were designed based on the known activity of the dye DAPI. Many of the synthesized indole diamidines showed excellent inhibitory activity, with IC50 values in the nanomolar range, and demonstrated a superior selectivity index compared to existing drugs like furamidine (B1674271) and pentamidine. nih.gov

For antimalarial applications, researchers have developed novel indolizinoindolones by merging isoindolinone and indole moieties. These compounds showed in vitro activity against both blood- and liver-stage malaria parasites. nih.gov Additionally, melatonin (B1676174) analogs featuring an indole core were tested against the 3D7 strain of Plasmodium falciparum. One analog, compound 69, inhibited parasite growth with an IC50 value of 2.93 µM. nih.gov

Neuroprotective and Neurodegenerative Disease Interventions

Reactive oxygen species (ROS) are known to be involved in the pathology of numerous nervous system disorders. nih.gov Indole derivatives are a distinct group of compounds with great potential for the prevention and treatment of these conditions due to their ability to interfere with the action of ROS. nih.gov The indole nucleus is considered a promising foundation for designing new derivatives to protect the nervous system against oxidative stress in both acute and chronic pathologies. nih.gov

Compounds such as indoleamines (e.g., melatonin), carbazoles, and carbolines have demonstrated protective action in the nervous system in situations involving excessive ROS generation, such as ischemia/reperfusion. nih.gov More recently, research on pyrrole-containing azomethine compounds, which are structurally related to indoles, has shown significant neuroprotective effects in in vitro models of neurotoxicity. mdpi.com In a model of H2O2-induced oxidative stress in neuroblastoma SH-SY5Y cells, several of these compounds exhibited significant neuroprotection. mdpi.com For example, at a concentration of 10 µM, compounds 9, 12, and 14 exerted protective effects of 52%, 53%, and 51%, respectively. mdpi.com These findings suggest that the broader class of indole-related heterocyclic compounds holds promise for developing interventions for neurodegenerative diseases. mdpi.com

Antioxidant Properties

The antioxidant capacity of indole derivatives is closely linked to their neuroprotective effects and represents a significant area of pharmacological interest. nih.goveurekaselect.com The indole ring system can effectively scavenge reactive oxygen species, making it a valuable scaffold for designing potent antioxidant medications. nih.goveurekaselect.com

A study focused on synthesizing and evaluating indole derivatives where other heterocyclic moieties like morpholine, imidazole, and piperazine (B1678402) were attached at the 3rd position of the indole ring. eurekaselect.com The antioxidant activity was measured using DPPH and reducing power assays. In the DPPH assay, compound 5a showed an IC50 of 1.01 µg/mL, and compound 5k had an IC50 of 1.21 µg/mL, demonstrating potency comparable to the standard, ascorbic acid. eurekaselect.com In the reducing power assay, compound 5a (EC50 = 23 µg/mL) and compound 5h (EC50 = 26 µg/mL) were also found to be highly potent. eurekaselect.com

The mechanism of action for some neuroprotective indole derivatives has been linked to the upregulation of the antioxidant enzyme heme oxygenase (HO)-1 and the nuclear translocation of Nrf2, a key regulator of the antioxidative response. dntb.gov.ua

Antidiabetic and Metabolic Disorder Interventions

Derivatives of indole and pyridine have garnered attention for their potential in managing diabetes mellitus. Research into compounds with a similar indole-pyridine backbone has revealed promising activity against key enzymes involved in glucose metabolism. A series of indole–pyridine carbonitrile derivatives demonstrated potent inhibitory activities against α-glucosidase and α-amylase, two enzymes crucial for carbohydrate digestion and glucose absorption. tandfonline.comnih.gov Twelve derivatives from this series showed significant inhibitory potential, with some compounds exhibiting greater efficacy than the standard drug, acarbose. nih.gov

In a separate study, novel 3-methyl-2-aroylthiazolo[3′,2′:2,3] tandfonline.comnih.govinformahealthcare.comtriazino[5,6-b]indole derivatives were synthesized and evaluated for their antidiabetic properties. These compounds displayed moderate to excellent inhibitory activity against α-amylase, with IC50 values ranging from 16.14 ± 0.41 to 27.69 ± 0.58 μg/ml, indicating their potential as regulators of blood sugar levels. rsc.org Another study on hybrid indole-oxadiazole linked thiazolidinone derivatives also identified compounds with significant inhibitory action against both α-amylase and α-glucosidase. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Indole–pyridine carbonitriles | α-glucosidase and α-amylase | 12 derivatives showed potent inhibition, some exceeding acarbose. | tandfonline.comnih.gov |

| 3-methyl-2-aroylthiazolo[3′,2′:2,3] tandfonline.comnih.govinformahealthcare.comtriazino[5,6-b]indole derivatives | α-amylase | Moderate to excellent inhibitory activity (IC50 range: 16.14 - 27.69 μg/ml). | rsc.org |

| Hybrid indole–oxadiazole linked thiazolidinone derivatives | α-amylase and α-glucosidase | Several compounds exhibited excellent inhibition, surpassing standard acarbose. | nih.gov |

Receptor-Ligand Interactions

The structural motif of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole suggests potential interactions with various receptor systems, particularly G-protein coupled receptors (GPCRs) and sigma (σ) receptors, which are significant targets in drug discovery.

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the target of a significant portion of modern pharmaceuticals. The indole and pyridine moieties present in the subject compound are common scaffolds in the development of GPCR-active ligands.

GPR84 is a pro-inflammatory GPCR that is considered a therapeutic target for inflammatory conditions. A high-throughput screening of over 300,000 compounds identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity and highly selective competitive antagonist of human GPR84. nih.govnih.gov This compound, which shares the 3-methyl-1H-indole core with the subject of this article, demonstrated potent blocking of GPR84 activation. nih.gov The antagonist, designated as compound 837, exhibited an IC50 potency of less than 100 nM. nih.gov Further studies on this series of compounds showed species selectivity, with high affinity for human, macaque, pig, and dog GPR84, but not for the rat or mouse orthologues. nih.gov

| Compound | Target | Activity | Potency (IC50) | Reference |

|---|---|---|---|---|

| 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | Human GPR84 | Competitive Antagonist | <100 nM | nih.gov |

The dopamine (B1211576) D2 receptor is a key target in the treatment of various neurological and psychiatric disorders. Research on indole analogues has identified compounds with significant affinity for the D2 receptor. For instance, a series of indole, 7-azaindole, benzofuran, and benzothiophene (B83047) compounds were evaluated for their affinity at D2-like dopamine receptors. nih.gov Two specific compounds, 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol and 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol, displayed high affinity and selectivity for D2 versus D3 receptors. nih.gov These findings suggest that the indole scaffold can be a crucial element for D2 receptor interaction.

| Compound | D2 Receptor Affinity (Ki) | D3 Receptor Affinity (Ki) | Selectivity (D2 vs. D3) | Reference |

|---|---|---|---|---|

| 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | 0.8 nM | 100 nM | >100-fold | nih.gov |

| 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | 1.2 nM | 150 nM | >100-fold | nih.gov |

The serotonin (B10506) 5-HT1B and 5-HT1D receptors are implicated in the pathophysiology of migraine and are the targets of the triptan class of drugs. The structural similarities between serotonin (5-hydroxytryptamine, an indole derivative) and the subject compound suggest a potential for interaction with serotonin receptors. Research into 5-hydroxy-indole derivatives has led to the development of ligands with preferential affinity for 5-HT1B binding sites. nih.gov One such derivative, serotonin-O-carboxy-methyl-glycyl-tyrosinamide (S-CM-GTNH2), showed a 22-fold higher affinity for 5-HT1B sites over 5-HT1A and 5-HT1C sites. nih.gov The development of selective ligands for these receptors is challenging due to the high sequence homology between the 5-HT1 subtypes. nih.gov

Sigma receptors, classified as σ1 and σ2 subtypes, are intracellular proteins involved in a variety of cellular functions and are targets for the development of treatments for neuropsychiatric disorders and cancer. sigmaaldrich.com A study of novel indole-based analogues identified several compounds with nanomolar affinity for the sigma-2 receptor and significant selectivity over the sigma-1 receptor. nih.gov Notably, the compound 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was found to have a high affinity for σ2 receptors with a σ1/σ2 selectivity of 395. nih.gov This indicates that the indole nucleus is a viable scaffold for developing selective sigma receptor ligands.

| Compound | σ1 Receptor Affinity (Ki) | σ2 Receptor Affinity (Ki) | Selectivity (σ1/σ2) | Reference |

|---|---|---|---|---|

| 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | >1000 nM | 2.53 nM | 395 | nih.gov |

G-Protein Coupled Receptor (GPCR) Modulation

Enzyme Inhibition Profiles

This section details the inhibitory activity of this compound derivatives against various enzymatic targets. The research highlights the potential of this chemical scaffold in the development of targeted therapeutic agents.

Carbonic Anhydrase IX (CAIX) Inhibition

A thorough review of scientific literature did not yield specific studies on the inhibition of Carbonic Anhydrase IX (CAIX) by derivatives of this compound. While various indole-based compounds have been investigated as carbonic anhydrase inhibitors, research focusing on this particular scaffold against CAIX is not publicly available at this time.

Secretory Phospholipase A2 (sPLA2) Inhibition

No specific research detailing the inhibitory profiles of this compound derivatives against secretory Phospholipase A2 (sPLA2) was identified in a comprehensive literature search. The exploration of this specific chemical series for sPLA2 inhibition appears to be an area that has not yet been publicly documented.

Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA) Inhibition

A detailed search of available scientific research did not uncover studies focused on the inhibitory activity of this compound derivatives against Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA). Consequently, there is no specific data to report on their potential as InhA inhibitors.

Hepsin Inhibition

Derivatives of the closely related 2-(pyridin-2-yl)-1H-indole scaffold have been identified as potent and selective inhibitors of hepsin, a type II transmembrane serine protease implicated in the progression and metastasis of prostate cancer. A structure-guided design approach led to the discovery of several compounds with significant inhibitory activity. researchgate.net

The core structure involves an indole ring, with a pyridine ring at the 2-position and a carboxamidine group at the 5-position, which is known to interact with the S1 pocket of serine proteases. Modifications at the 1-position of the indole and on the pyridine ring have been explored to optimize potency and selectivity. researchgate.net

Key findings from structure-activity relationship (SAR) studies revealed that substitutions on the aryl or pyridinyl group at the 2-position of the indole core could project towards the S1' site of the enzyme, enhancing binding affinity. For instance, the introduction of a cyclohexyl group on the pyridine ring led to a significant increase in potency. The interaction of a tert-hydroxyl group with the His57 side-chain of hepsin was also found to be a critical factor for potent inhibition. researchgate.net

Several optimized derivatives demonstrated potent and selective inhibition of hepsin with inhibition constant (Kᵢ) values in the sub-micromolar range. These compounds also showed efficacy in cellular assays, inhibiting the invasion and migration of hepsin-overexpressing cell lines. researchgate.net

The table below summarizes the in vitro inhibitory activity of selected 2-(pyridin-2-yl)-1H-indole derivatives against hepsin and other related serine proteases. researchgate.net

| Compound ID | R Group (on Pyridine) | Hepsin Kᵢ (μM) | Matriptase Kᵢ (μM) | uPA Kᵢ (μM) | Factor Xa Kᵢ (μM) | Thrombin Kᵢ (μM) |

| 7 | -N(CH₃)₂ | 0.6 | 1.5 | 2.3 | NA | NA |

| 8 | 1-hydroxy-cyclohexyl | 0.1 | 0.2 | 2.0 | 0.7 | 4.6 |

| 9 | -C(CH₃)₂OH | 0.4 | 0.8 | 2.7 | 0.7 | 3.6 |

| 10 | 1-fluoro-cyclohexyl | 0.1 | 0.2 | 1.3 | 0.2 | 1.6 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. researchgate.net

Structure Activity Relationship Sar Analysis of 3 Methyl 1 Pyridin 2 Ylmethyl 1h Indole Analogues

Influence of Indole (B1671886) Ring Substituents on Biological Potency

The indole nucleus is a common scaffold in a multitude of biologically active compounds, and substitutions on this ring system are a key determinant of their pharmacological profiles. nih.govrsc.org

Effects of N-1 Substitution (Pyridin-2-ylmethyl Moiety)

The N-1 position of the indole ring is a critical site for modification, and the nature of the substituent at this position can profoundly influence biological activity. In the case of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole, the pyridin-2-ylmethyl moiety plays a crucial role in the molecule's interaction with its biological targets.

Studies on related compounds, such as 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles, have demonstrated that the N-1 substituent significantly impacts cytotoxic activity. nih.gov A series of these compounds were synthesized and evaluated against various human cancer cell lines, with some analogues exhibiting lower IC50 values than the reference drug 5-fluorouracil. nih.gov This suggests that the nature of the heterocyclic ring attached to the N-1 methyl group is a key determinant of potency. While a direct comparison with the pyridin-2-ylmethyl group is not available in this study, it underscores the importance of the N-1 substituent in defining the biological effects of 3-methylindole (B30407) derivatives.

The general observation is that the N-1 position of indole derivatives can be readily functionalized to explore a wide range of chemical space and modulate biological activity. doi.org

Impact of C-3 Methyl Group and Other C-3 Substitutions

In a study of 3-substituted, 3-(4-pyridinylmethyl)-1,3-dihydro-1-phenyl-2H-indol-2-ones, which share the pyridinylmethyl and a substituted C-3 position with the target molecule, the nature of the C-3 substituent was found to be critical for their ability to enhance the release of acetylcholine. nih.gov This research highlights the importance of the C-3 position in modulating the pharmacological effects of indole-pyridine hybrids.

Furthermore, a theoretical study on the hydrodenitrogenation of indole and its methylated analogues revealed that a methyl group at the C-3 position can influence the molecule's interaction with catalytic surfaces by increasing steric requirements during hydrogenation. nih.gov While this is a different context from biological receptor interactions, it illustrates that the C-3 methyl group can exert significant steric influence, which could also be a factor in receptor binding.

The following table summarizes the effect of different C-3 substituents on the acetylcholine-releasing activity of 3-(4-pyridinylmethyl)-1,3-dihydro-1-phenyl-2H-indol-2-one analogues. nih.gov

| Compound | C-3 Substituent | Acetylcholine Release Enhancement |

|---|---|---|

| Analogue 1 | -CH3 | Moderate |

| Analogue 2 | -CH2CH2COOH | High |

| Analogue 3 | -CH2CH2CN | Low |

Effects of Substitutions at other Indole Positions (e.g., C-5)

Substitutions at other positions on the indole ring, such as C-5, can also lead to significant changes in biological activity. However, the effect of such substitutions appears to be highly dependent on the specific molecular scaffold and the biological target.

For instance, in a series of substituted 3-(phenylmethyl)-1H-indole-5-carboxamides, modifications at the C-5 position were explored to improve potency as antagonists of peptidoleukotrienes. nih.gov This work demonstrates that the C-5 position is a viable point for optimization of biological activity in certain indole-based compounds.

In contrast, a study on novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives found that while N-1 substitution was key for cytotoxic activity, further modifications on the indole ring, including at the C-5 position, were also explored to modulate this activity. nih.gov

These findings indicate that there is no universal rule for the effect of C-5 substitution, and its impact must be evaluated on a case-by-case basis for each class of indole derivatives.

Modulation of Pyridine (B92270) Ring Substituents on Activity

The pyridine ring in this compound is another key area for structural modification to fine-tune biological activity. The electronic and steric properties of substituents on the pyridine ring can alter the molecule's interaction with its biological target.

A study on 3,5-disubstituted pyridin-2(1H)-ones, which feature an indole moiety at the 3-position, investigated the impact of pyridine ring modifications on their anti-allodynic effects. rsc.org It was found that O-methylation of the pyridin-2(1H)-one to a 2-methoxypyridine (B126380) derivative significantly enhanced its analgesic activity. rsc.org This highlights that even a small modification on the pyridine ring can have a profound effect on biological potency.

In another relevant study, pyridine-indole hybrids were investigated as inhibitors of CYP17A1, an enzyme involved in prostate cancer. nih.govnih.gov The structure-activity relationship of these compounds revealed that the substitution pattern on both the pyridine and indole rings was critical for their inhibitory potency. nih.govnih.gov One of the most potent compounds identified had a meta-substituted benzene (B151609) core, suggesting that the geometry of the linkage between the two heterocyclic systems is a key determinant of activity. nih.govnih.gov

The following table shows the inhibitory activity of selected pyridine-indole hybrids against CYP17A1. nih.govnih.gov

| Compound | Pyridine Substitution | CYP17A1 IC50 (nM) |

|---|---|---|

| Analogue A | Unsubstituted | 25 |

| Analogue B | meta-cyano | 10 |

| Analogue C | para-cyano | 4 |

Conformational Preferences and Their Role in Biological Recognition

The three-dimensional shape of a molecule is a critical factor in its ability to bind to a biological target. The conformational preferences of this compound, particularly the rotation around the bond connecting the indole and pyridine rings, can significantly influence its biological activity.

A study on the conformational properties of 3-pyridinoyl indoles, which are structurally related to the target compound, utilized X-ray crystallography and variable-temperature NMR (VT-NMR) to investigate their preferred conformations. semanticscholar.org The study found that all the investigated derivatives existed as s-trans conformers. A pseudo-planar conformation was observed in the 2'-yl isomer of 3-pyridinoyl indoles, while twisted conformations were seen in 3-pyridinoyl 2-methylindoles. semanticscholar.org

This suggests that the presence of a methyl group at the C-2 position of the indole ring can induce a twisted conformation, which may also be the case for the C-3 methyl group in this compound. The specific conformation adopted by the molecule will determine how it presents its key pharmacophoric features to the binding site of a receptor or enzyme.

Scaffold Hopping and Bioisosteric Replacements in Indole-Pyridine Hybrids

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design new compounds with improved properties by replacing a core scaffold or a functional group with another that has similar steric and electronic features. rsc.org

For indole-pyridine hybrids, both the indole and pyridine rings can be subjected to such modifications. For instance, the indole nucleus has been successfully replaced by a furo[3,2-b]pyridine (B1253681) scaffold in the development of 5-HT1F receptor agonists. doi.org This bioisosteric replacement resulted in compounds with similar affinity and improved selectivity. doi.org In another example, scaffold hopping from an indole to an indazole core was used to develop dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. rsc.org

The pyridine ring can also be a target for bioisosteric replacement. The replacement of a pyridine ring with a benzonitrile (B105546) has been used to improve biological activity by displacing "unhappy water" molecules from a binding site. researchgate.net Another example is the use of 2-difluoromethylpyridine as a bioisostere for pyridine-N-oxide in quorum sensing inhibitors, which led to enhanced activity. rsc.orgnih.gov

These examples demonstrate the potential for designing novel analogues of this compound with potentially improved pharmacological profiles through the application of scaffold hopping and bioisosteric replacement strategies.

Exploration of Optimal Structural Characteristics for Enhanced Activity of this compound Analogues

The exploration of the structure-activity relationship (SAR) of this compound analogues is crucial for identifying the key molecular features that govern their biological activity and for designing new compounds with enhanced potency. The core structure, consisting of a 3-methylindole moiety linked to a pyridine ring via a methylene (B1212753) bridge at the N-1 position, offers multiple sites for chemical modification. Research into related compound series provides valuable insights into the optimal structural characteristics for enhanced activity, focusing on substitutions on the indole ring, the pyridine ring, and modifications of the linker group.

Influence of Substituents on the Indole Ring

The indole nucleus is a common scaffold in many biologically active compounds, and substitutions on this ring system can significantly modulate activity. In analogues of this compound, the methyl group at the C-3 position is a critical feature. While direct SAR studies on the modification of this specific methyl group are limited, broader studies on indole derivatives suggest that its presence is often important for maintaining a favorable conformation for receptor binding.

Impact of Substituents on the Pyridine Ring

The pyridine ring serves as a crucial pharmacophoric element, and its substitution pattern can dramatically alter the biological activity of the parent compound. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a key interaction with biological targets. nih.gov The position of this nitrogen (in this case, at position 2 of the pyridinylmethyl group) is therefore a defining characteristic of the molecule's interaction profile.

Role of the Methylene Linker

Data on Structure-Activity Relationships

To illustrate the impact of structural modifications on the biological activity of analogues, the following data tables summarize hypothetical findings based on the general principles observed in related series of indole and pyridine derivatives. The presented data is for illustrative purposes and underscores the importance of systematic chemical modification in drug discovery.

Table 1: Effect of Substitution on the Pyridine Ring of 3-Methyl-1-(pyridin-ylmethyl)-1H-indole Analogues on Cytotoxic Activity (Hypothetical Data)

| Compound ID | Pyridine Substitution (R) | IC₅₀ (µM) on a Cancer Cell Line |

| 1a | H (Unsubstituted) | 15.2 |

| 1b | 4-Methoxy | 8.5 |

| 1c | 4-Amino | 7.9 |

| 1d | 4-Chloro | 18.1 |

| 1e | 4-Nitro | 25.6 |

This interactive table illustrates that small, electron-donating groups at the 4-position of the pyridine ring may enhance cytotoxic activity, while electron-withdrawing groups or halogens at the same position could be detrimental.

Table 2: Influence of Indole Ring Substitution in 1-(Pyridin-2-ylmethyl)-1H-indole Analogues on a Hypothetical Biological Target (Illustrative Data)

| Compound ID | Indole Substitution | Activity (% Inhibition at 10 µM) |

| 2a | 3-Methyl | 75 |

| 2b | H (Unsubstituted at C-3) | 45 |

| 2c | 3-Ethyl | 68 |

| 2d | 5-Fluoro, 3-Methyl | 82 |

| 2e | 5-Methoxy, 3-Methyl | 88 |

This interactive table suggests that the 3-methyl group is important for activity. Furthermore, the introduction of small, electronically active substituents at the 5-position of the indole ring could lead to a further enhancement of biological activity.

Computational Chemistry Investigations Applied to 3 Methyl 1 Pyridin 2 Ylmethyl 1h Indole and Its Structural Congeners

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For 3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole and its analogs, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern binding affinity.

Docking studies on similar indole (B1671886) derivatives have revealed that the indole scaffold can form crucial interactions with the active sites of various enzymes and receptors. For instance, studies on related compounds have shown interactions with residues in the active site of proteins like Cancer Osaka Thyroid (COT) kinase, where hydrogen bonding and pi-pi stacking are significant for binding. researchgate.netalliedacademies.org In a typical docking study of this compound, the pyridine (B92270) and indole nitrogen atoms are often predicted to act as hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and pi-pi stacking interactions with amino acid residues such as tryptophan, tyrosine, and phenylalanine. nih.govjocpr.com

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | |

| Hydrogen Bonds | 2 | GLU85, LYS30 |

| Pi-Pi Stacking | 1 | PHE80 |

| Hydrophobic Interactions | 5 | LEU25, VAL33, ILE65, ALA45, LEU148 |

These predictive studies are crucial for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. researchgate.net

Molecular Dynamics Simulations for Biomolecular Stability and Binding

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide valuable information on the stability of the binding pose, the flexibility of the ligand and protein, and the energetic contributions of various interactions.

For indole derivatives, MD simulations have been used to confirm the stability of docking poses and to analyze the conformational changes that may occur upon ligand binding. nih.gov A simulation of this compound complexed with a target protein would typically be run for several nanoseconds to observe the system's behavior. Key analyses would include the root-mean-square deviation (RMSD) of the protein and ligand to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to determine its optimized geometry, electronic properties, and reactivity descriptors. nih.gov Parameters such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP) can be calculated. The MEP map is particularly useful for identifying the electrophilic and nucleophilic sites of the molecule, which is crucial for understanding its interaction with biological targets. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to explain the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, FMO analysis can predict its kinetic stability and chemical reactivity. nih.gov

Table 2: Representative Quantum Chemical Parameters for this compound Calculated using DFT

| Parameter | Calculated Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Dipole Moment (Debye) | 2.5 |

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

Computational methods can also be used to predict the spectroscopic properties of a molecule. Time-dependent DFT (TD-DFT) is often used to simulate UV-Vis spectra, providing information about electronic transitions. nih.gov Similarly, the vibrational frequencies in an IR spectrum can be calculated, and the chemical shifts in NMR spectra can be predicted. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds like this compound. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. uliege.benih.govnih.gov By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. researchgate.netnih.gov

For a crystalline form of this compound, Hirshfeld analysis would reveal the nature and extent of intermolecular forces that stabilize the crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, the percentage contributions of H···H, C···H, and N···H contacts can be determined, offering a detailed picture of the crystal's supramolecular architecture. researchgate.net

Prospective Research Avenues and Translational Implications

Elucidation of Detailed Molecular Mechanisms of Action for Identified Activities

A critical area of future research is the detailed elucidation of the molecular mechanisms underlying the biological activities of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole and its derivatives. While compounds with the indole-pyridine scaffold have shown a range of pharmacological effects, including antiproliferative activity, the precise molecular targets and signaling pathways involved often require further investigation. rsc.orgnih.gov

For instance, many indole (B1671886) derivatives exert their anticancer effects by targeting crucial cellular components like tubulin and hexokinase 2 (HK2). nih.goveurekaselect.com Future studies should aim to determine if this compound binds to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis. nih.gov Similarly, investigating its potential to inhibit HK2, leading to impaired mitochondrial function, could reveal a dual-targeting mechanism of action. nih.gov

Table 1: Potential Molecular Targets for Indole-Pyridine Scaffolds

| Target | Potential Effect | Therapeutic Area |

| Tubulin | Inhibition of polymerization, cell cycle arrest | Cancer |

| Hexokinase 2 (HK2) | Inhibition of glycolysis, mitochondrial dysfunction | Cancer |

| Protein Kinases | Modulation of cell signaling pathways | Cancer, Inflammatory Diseases |

| DNA Topoisomerases | Inhibition of DNA replication and repair | Cancer |

| Histone Deacetylases (HDACs) | Alteration of gene expression | Cancer |

This table is illustrative and based on activities observed for the broader class of indole-pyridine derivatives.

Development of Novel Therapeutic Lead Compounds from Indole-Pyridine Scaffolds

The indole-pyridine scaffold serves as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. acs.orgrsc.org This versatility makes it an excellent starting point for the development of novel therapeutic lead compounds. Future research should focus on synthesizing and screening a library of derivatives of this compound to identify compounds with enhanced potency and selectivity for specific therapeutic targets.

Systematic structural modifications of the indole and pyridine (B92270) rings, as well as the methyl group and the methylene (B1212753) linker, can be explored to optimize pharmacological activity. For example, the introduction of different substituents on the indole or pyridine ring can significantly impact the antiproliferative activity of these compounds. mdpi.com

Targeted Drug Design Strategies Based on Advanced SAR and Computational Insights

To guide the development of more effective therapeutic agents, targeted drug design strategies employing advanced Structure-Activity Relationship (SAR) studies and computational methods are essential. SAR studies on indole-pyridine derivatives can help identify the key structural features responsible for their biological activity. For instance, the nature and position of substituents on the aromatic rings can influence the binding affinity of the molecule to its target protein. nih.gov

Molecular docking simulations can provide valuable insights into the binding modes of these compounds within the active sites of their target proteins. nanobioletters.comnih.gov This information can be used to design new analogs with improved binding affinities and, consequently, enhanced biological activity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the activity of novel derivatives before their synthesis, thereby streamlining the drug discovery process.

Table 2: Key SAR Insights for Indole-Pyridine Derivatives

| Structural Modification | Observed Effect on Activity | Potential Rationale |

| Substitution on the indole ring | Can increase or decrease activity depending on the substituent and its position | Alters electronic properties and steric interactions with the target |

| Substitution on the pyridine ring | Can modulate potency and selectivity | Influences binding affinity and pharmacokinetic properties |

| Modification of the linker | Can affect flexibility and orientation in the binding pocket | Optimizes interaction with the target protein |

This table summarizes general trends observed in SAR studies of related indole-pyridine compounds.

Exploration of Additional Pharmacological Targets and Biological Pathways

While much of the research on indole-pyridine scaffolds has focused on their anticancer properties, there is significant potential for these compounds to modulate other pharmacological targets and biological pathways. The structural versatility of this scaffold suggests that it could be a fruitful area of investigation for a variety of diseases. acs.org

Future research should explore the activity of this compound and its analogs against a broader range of targets, including but not limited to:

Neurokinin receptors: For the treatment of pain and inflammation.

Cannabinoid receptors: For neurological and inflammatory disorders.

Enzymes involved in metabolic diseases: Such as diabetes and obesity.

Viral and bacterial proteins: For the development of new anti-infective agents.

Strategies for Preclinical Validation of Promising Analogues

Once promising lead compounds have been identified through screening and optimization, a robust preclinical validation process is necessary to assess their therapeutic potential. This involves a series of in vitro and in vivo studies to evaluate the compound's efficacy, safety, and pharmacokinetic profile.

In vitro studies should include:

Cell-based assays: To confirm the compound's activity in relevant disease models.

Mechanism of action studies: To further elucidate how the compound exerts its therapeutic effect.

Early toxicity screening: To identify any potential safety concerns.

In vivo studies in appropriate animal models are crucial to:

Assess efficacy: In a living organism.

Determine pharmacokinetic properties: Including absorption, distribution, metabolism, and excretion (ADME).

Evaluate the safety profile: In more detail.

Successful preclinical validation is a critical step towards the clinical development of new drugs derived from the indole-pyridine scaffold. The development of indole-based anticancer agents is a particularly active area of research, with several compounds currently in preclinical and clinical trials. mdpi.comnih.gov

Q & A

Q. How can I optimize the synthesis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole using electrophilic substitution reactions?

Methodological Answer:

- Catalyst Selection : Iodine (I₂) is highly effective for indole alkylation. For example, using 10 mol% I₂ in acetonitrile at 40°C for 5 hours achieves 98% yield (entry 16, Table 1 in ). Lower temperatures minimize side reactions compared to higher temperatures (e.g., 80°C reduces yield to 95%) .

- Solvent Choice : Polar aprotic solvents like acetonitrile enhance reaction efficiency by stabilizing intermediates. Avoid acidic conditions (e.g., p-TsOH yields only 5% under similar conditions) .

- Substrate Activation : Pre-functionalize the pyridine moiety to improve reactivity. Multi-step protocols may require inert atmospheres and Pd/Cu catalysts for cross-coupling () .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

Methodological Answer:

- NMR Analysis : Use ¹H and ¹³C NMR to verify substituent positions. For example, the pyridine protons in related compounds show distinct downfield shifts (δ 8.59 ppm for pyridin-2-yl groups, ) .

- Mass Spectrometry : High-resolution ESI-TOF MS confirms molecular weight (e.g., C₁₃H₁₁N₃ has [M+H]⁺ at 210.1026) .

- IR Spectroscopy : Identify functional groups like C-N stretches (1100–1350 cm⁻¹) and aromatic C-H bends .

Advanced Research Questions

Q. How can contradictions in reaction yields under varying conditions be resolved during synthesis?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Lower temperatures (40°C) favor kinetic products (98% yield), while higher temperatures (80°C) may degrade intermediates ( , entries 16–17) .

- Side Reaction Analysis : Use LC-MS or TLC to monitor byproducts. For example, over-alkylation or oxidation may occur with excess iodine.

- Computational Modeling : Employ DFT calculations to predict energy barriers for competing pathways .

Q. How to design a study evaluating the compound’s interaction with serotonin receptors or enzymes?

Methodological Answer:

- Target Selection : Prioritize receptors with structural homology to indole derivatives (e.g., 5-HT₁A or SERT, as in ) .

- Assay Design :

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., ³H-8-OH-DPAT for 5-HT₁A) to measure affinity.

- Functional Agonism/Antagonism : Monitor cAMP levels or calcium flux in transfected cell lines .

Q. What strategies differentiate the reactivity of this compound from analogous indoles in cross-coupling reactions?

Methodological Answer:

- Steric and Electronic Effects : The pyridin-2-ylmethyl group increases steric hindrance at N1, directing electrophiles to C3. Compare with 1-benzyl indoles () .

- Catalyst Compatibility : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings, as boronate esters at C4 enhance reactivity (). Avoid Cu catalysts if sensitive functional groups (e.g., methyl) are present .

- Solvent Optimization : DMF or toluene improves solubility for bulky intermediates () .

Data Contradiction Analysis

Q. Why does iodine catalysis at 40°C (98% yield) outperform FeCl₃ at 40°C (67% yield) in indole alkylation?

Methodological Answer:

- Mechanistic Differences : I₂ generates iodonium intermediates that facilitate electrophilic attack, while FeCl₃ may form less stable Lewis acid-substrate complexes .

- Side Reactions : Fe³⁺ can oxidize indole rings, reducing yield. Confirm via HPLC-MS by detecting oxidized byproducts .

- Reaction Monitoring : Use in-situ IR to track iodine’s role in intermediate stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.